Ethyl 2-(tert-butoxycarbonylamino)-2-cyanoacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

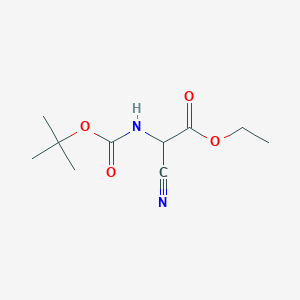

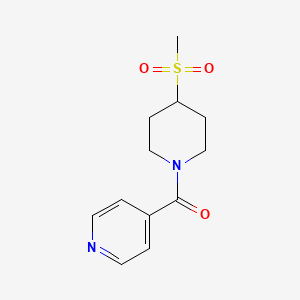

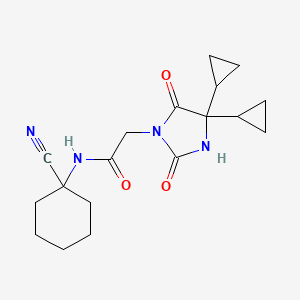

Ethyl 2-(tert-butoxycarbonylamino)-2-cyanoacetate is a chemical compound. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various experimental methods. For a similar compound, it was found to be a solid at 20°C, and it should be stored under inert gas at a temperature less than 0°C .

Applications De Recherche Scientifique

Modification of Cyanoacrylate Adhesives

Cyanoacrylate adhesives, known for their rapid bonding capabilities, are widely used in technology and medicine. The modification of these adhesives with compounds like N-Bocamino-cyano-acetic acid ethyl ester can enhance their properties . For instance, the introduction of cross-linking agents or plasticizing additives can improve adhesive qualities such as impact strength, thermal stability, and water resistance.

Synthesis of Diagnostic Radiotracers

In the field of medicinal chemistry, Ethyl 2-(tert-butoxycarbonylamino)-2-cyanoacetate serves as an intermediate in the synthesis of diagnostic radiotracers like 6-fluoro-L-DOPA . These radiotracers are crucial for positron emission tomography (PET) imaging, aiding in the diagnosis of neurological disorders such as Parkinson’s disease and in identifying certain types of tumors.

Pharmaceutical Intermediate

The compound is used as an intermediate in pharmaceutical synthesis. It’s involved in the preparation of various drug molecules, particularly those that require a protected amino group during the synthesis process .

Organic Synthesis

In organic synthesis, MFCD11616708 is utilized for its protective group, which safeguards functional groups during chemical reactions. It’s particularly useful in multi-step synthetic processes where selective reactivity is required .

Material Science

This compound plays a role in the development of new materials, including polymers and coatings. By altering the interaction between different chemical groups, researchers can create materials with specific characteristics tailored to their applications .

Catalysis

N-Bocamino-cyano-acetic acid ethyl ester: is also used in catalysis research. It can act as a ligand or a stabilizing agent in catalytic systems, influencing the rate and selectivity of chemical reactions .

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 2-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4/c1-5-15-8(13)7(6-11)12-9(14)16-10(2,3)4/h7H,5H2,1-4H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJUZWYMGERWKTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(tert-butoxycarbonylamino)-2-cyanoacetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylate](/img/structure/B2741883.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[2-(morpholin-4-yl)ethyl]amino)acetic acid hydrochloride](/img/structure/B2741896.png)

![1-(2,5-dimethylbenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2741898.png)

![5-[1-(Difluoromethyl)-5-methylpyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2741899.png)

![2-chloro-N-[4-chloro-3-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2741900.png)

![N-[(4-methylphenyl)methyl]-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide](/img/structure/B2741903.png)